Cas no 1105199-35-6 (5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole)
![5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole structure](https://ja.kuujia.com/scimg/cas/1105199-35-6x500.png)
5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole 化学的及び物理的性質
名前と識別子
-
- 3-(3-Bromophenyl)-5-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole
- 5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole
-
- インチ: 1S/C15H11BrN2O3S/c16-12-6-4-5-11(9-12)15-17-14(21-18-15)10-22(19,20)13-7-2-1-3-8-13/h1-9H,10H2
- InChIKey: FNTJLBLABNAKDG-UHFFFAOYSA-N
- SMILES: O1C(CS(C2=CC=CC=C2)(=O)=O)=NC(C2=CC=CC(Br)=C2)=N1
じっけんとくせい
- 密度みつど: 1.563±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 575.9±60.0 °C(Predicted)
- 酸度系数(pKa): -4.28±0.42(Predicted)
5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-6561-3mg |
5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole |
1105199-35-6 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-6561-4mg |
5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole |
1105199-35-6 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3382-6561-25mg |
5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole |
1105199-35-6 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3382-6561-40mg |
5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole |
1105199-35-6 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3382-6561-10μmol |
5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole |
1105199-35-6 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-6561-5mg |
5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole |
1105199-35-6 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-6561-1mg |
5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole |
1105199-35-6 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3382-6561-2mg |
5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole |
1105199-35-6 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3382-6561-30mg |
5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole |
1105199-35-6 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3382-6561-5μmol |
5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole |
1105199-35-6 | 90%+ | 5μl |
$63.0 | 2023-04-26 |
5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole 関連文献
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazoleに関する追加情報
Recent Advances in the Study of 5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole (CAS: 1105199-35-6)
The compound 5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole (CAS: 1105199-35-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
Recent studies have highlighted the role of 5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole as a promising scaffold for drug discovery. The compound's 1,2,4-oxadiazole core, coupled with the benzenesulfonyl and bromophenyl substituents, offers a versatile platform for chemical modifications, enabling the exploration of diverse biological targets. Researchers have employed advanced synthetic methodologies, including microwave-assisted synthesis and transition metal-catalyzed reactions, to optimize the yield and purity of this compound.
In vitro and in vivo studies have demonstrated that 5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole exhibits potent inhibitory activity against several key enzymes involved in inflammatory and oncogenic pathways. Notably, the compound has shown selective inhibition of cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K), suggesting its potential as a dual-targeted therapeutic agent for inflammation and cancer. Molecular docking simulations have further elucidated the binding interactions between the compound and these enzyme active sites, providing insights for structure-activity relationship (SAR) optimization.
Pharmacokinetic evaluations of 5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole have revealed favorable absorption and distribution profiles, although further optimization is required to enhance metabolic stability and reduce potential off-target effects. Recent efforts have focused on derivatizing the core structure to improve bioavailability and target specificity. For instance, introducing hydrophilic moieties has been explored to enhance solubility, while halogen substitutions at strategic positions have been investigated to modulate binding affinity.
In conclusion, 5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole represents a promising candidate for further development in medicinal chemistry. Its multifaceted biological activity, combined with its synthetic accessibility, positions it as a valuable tool for probing disease mechanisms and discovering novel therapeutics. Future research should prioritize comprehensive toxicological assessments and preclinical efficacy studies to validate its therapeutic potential and guide clinical translation.
1105199-35-6 (5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole) Related Products
- 1249558-72-2(Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine)
- 2094228-10-9(N-(2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)but-2-ynamide)
- 2227198-25-4(O1-tert-butyl O2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate)
- 2227977-85-5((2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane)
- 341968-15-8(7-Chloro-5-[(2-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one)
- 1448046-71-6(5-({(2-chlorophenyl)methylsulfanyl}methyl)-N-(4-acetamidophenyl)furan-2-carboxamide)
- 16327-03-0(trans-3-methoxycyclopentanol)
- 2138121-60-3(4-Ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol)
- 892759-37-4(3-3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl-8-ethoxy-2H-chromen-2-one)
- 100117-91-7(Ethyl 4-hydroxy-3-propionylbenzoate)




